

## Application Notes and Protocols for 1-Ethoxy-2heptanone

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the physicochemical properties, potential synthetic routes, and speculative applications of **1-Ethoxy-2-heptanone**. While specific experimental protocols for this compound are not widely published, this guide offers generalized methodologies based on the synthesis of related  $\alpha$ -alkoxy ketones.

### **Physicochemical and Spectroscopic Data**

The known properties of **1-Ethoxy-2-heptanone** (CAS No: 51149-70-3) are summarized below. This data is compiled from publicly available chemical databases.[1][2][3]

Table 1: Physicochemical Properties of **1-Ethoxy-2-heptanone** 

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>18</sub> O <sub>2</sub>	PubChem[2]
Molecular Weight	158.24 g/mol	PubChem[2]
IUPAC Name	1-ethoxyheptan-2-one	PubChem[2]
Boiling Point	82-83 °C (at 9.5 Torr)	ChemBK[1]
Density	0.876 ± 0.06 g/cm <sup>3</sup> (Predicted)	ChemBK[1]
CAS Number	51149-70-3	NIST WebBook[3]



Table 2: Spectroscopic Data of 1-Ethoxy-2-heptanone

Spectrum Type	Data Availability	Source
13C NMR	Available	PubChem[2]
Mass Spectrometry (GC-MS)	Available	PubChem[2], NIST WebBook[3]
Infrared (IR) Spectra	Vapor Phase IR Available	PubChem[2]

## **Experimental Protocols**

While specific literature on the synthesis of **1-Ethoxy-2-heptanone** is scarce, a plausible synthetic protocol can be adapted from general methods for the preparation of  $\alpha$ -alkoxy ketones. One such established method involves the  $\alpha$ -alkylation of a ketone enolate or its equivalent.

## Generalized Protocol for the Synthesis of 1-Ethoxy-2-heptanone via Enamine Alkylation

This protocol is a representative method based on the Stork enamine alkylation, which allows for selective monoalkylation of ketones.[4]

Objective: To synthesize **1-Ethoxy-2-heptanone** by the alkylation of a 2-heptanone-derived enamine with an ethoxymethylating agent.

#### Materials:

- 2-Heptanone
- Pyrrolidine (or other suitable secondary amine)
- p-Toluenesulfonic acid (catalytic amount)
- Toluene (anhydrous)
- Chloromethyl ethyl ether (or a similar ethoxymethylating agent)



- Acetonitrile (anhydrous)
- Hydrochloric acid (1 M aqueous solution)
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous solution)
- · Anhydrous magnesium sulfate or sodium sulfate
- Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

#### Equipment:

- Round-bottom flask with a Dean-Stark apparatus and reflux condenser
- · Magnetic stirrer and heating mantle
- Separatory funnel
- Rotary evaporator
- Chromatography column

#### Procedure:

#### Step 1: Formation of the Enamine

- To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 2-heptanone (1 equivalent), pyrrolidine (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in anhydrous toluene.
- Heat the mixture to reflux and allow the water to be removed azeotropically via the Dean-Stark trap.
- Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.



Once the reaction is complete, cool the mixture to room temperature and remove the toluene
under reduced pressure using a rotary evaporator. The crude enamine is used in the next
step without further purification.

#### Step 2: Alkylation of the Enamine

- Dissolve the crude enamine in anhydrous acetonitrile in a separate flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath.
- Slowly add chloromethyl ethyl ether (1.1 equivalents) to the cooled solution with stirring.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Monitor the progress of the alkylation by TLC or GC-MS.

#### Step 3: Hydrolysis of the Iminium Salt

- Upon completion of the alkylation, add 1 M aqueous hydrochloric acid to the reaction mixture.
- Stir vigorously for 1-2 hours at room temperature to hydrolyze the intermediate iminium salt back to the ketone.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

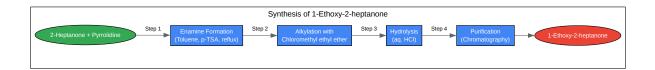
#### Step 4: Purification

 Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 1-Ethoxy-2-heptanone.



# Visualizations Synthetic Workflow

The following diagram illustrates the generalized synthetic workflow for **1-Ethoxy-2-heptanone** via the Stork enamine alkylation.



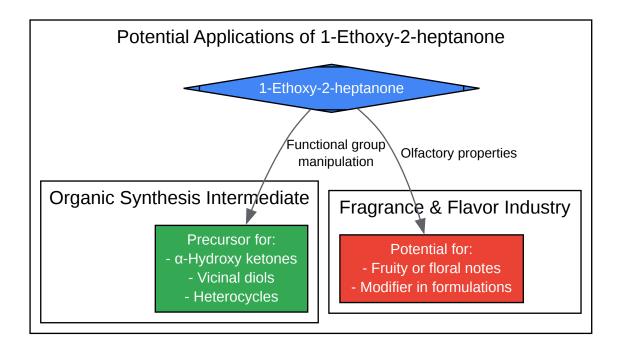
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Caption: Synthetic workflow for **1-Ethoxy-2-heptanone**.

## **Potential Applications and Chemical Logic**

 $\alpha$ -Alkoxy ketones are valuable intermediates in organic synthesis and can be used as building blocks for more complex molecules.[5][6] Given the structural features of ketones, they are also widely utilized in the fragrance industry.[7][8]





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Caption: Potential applications of **1-Ethoxy-2-heptanone**.

## **Application Notes**

- In Organic Synthesis: 1-Ethoxy-2-heptanone, as an α-alkoxy ketone, can serve as a versatile intermediate. The ketone functionality can undergo a variety of transformations such as reduction to an alcohol, addition of organometallic reagents, or conversion to an imine.[9][10] The adjacent ether linkage can influence the stereochemical outcome of reactions at the carbonyl group. These compounds are precursors to α-hydroxy ketones and vicinal diols, which are important structural motifs in many biologically active molecules.[11]
   [12]
- In the Fragrance and Flavor Industry: Ketones are a significant class of fragrance ingredients, often contributing fruity, floral, or creamy notes.[7][8][13] While the specific odor profile of 1-Ethoxy-2-heptanone is not documented in readily available literature, its structure, featuring a seven-carbon chain and an ethoxy group, suggests it may possess fruity or waxy notes. It could potentially be used as a modifier in fragrance compositions to add complexity and depth.



 In Drug Development: The α-alkoxy ketone moiety is present in some biologically active compounds.[14] While there is no specific data on the bioactivity of 1-Ethoxy-2-heptanone, its synthesis and derivatization could be of interest to medicinal chemists exploring new chemical space for drug discovery.

Disclaimer: The provided experimental protocol is a generalized procedure and has not been optimized for **1-Ethoxy-2-heptanone**. Researchers should conduct their own risk assessment and optimization studies. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

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